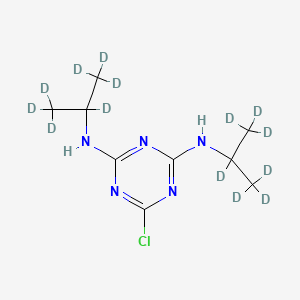

Propazine-d14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H16ClN5 |

|---|---|

Molecular Weight |

243.79 g/mol |

IUPAC Name |

6-chloro-2-N,4-N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i1D3,2D3,3D3,4D3,5D,6D |

InChI Key |

WJNRPILHGGKWCK-ZVEBFXSZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)Cl)NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Propazine-d14: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propazine-d14, a deuterated analog of the herbicide propazine (B92685). Its primary application is as an internal standard in analytical chemistry, particularly for the quantitative analysis of propazine in various matrices. This document outlines its chemical properties, details its use in a key experimental protocol, and provides essential safety information.

Core Concepts: Understanding this compound

This compound is the deuterium-labeled form of propazine, a triazine herbicide. In this compound, fourteen hydrogen atoms have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods.[1] Because it is chemically almost identical to propazine, it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished from the non-labeled propazine by a mass spectrometer. This allows for accurate quantification of propazine, even if some of the sample is lost during preparation.

Physicochemical Properties and Identification

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Chemical Name | 6-chloro-N,N'-bis(isopropyl-d7)-1,3,5-triazine-2,4-diamine |

| Synonyms | This compound (di-iso-propyl-d14) |

| CAS Number | 1219802-87-5 |

| Molecular Formula | C₉H₂D₁₄ClN₅ |

| Molecular Weight | 243.80 g/mol [2] |

| Chemical Purity | ≥98% |

| Isotopic Enrichment | ≥98 atom % D[2] |

| Appearance | White to off-white solid |

Primary Application: Internal Standard in Analytical Methods

The principal use of this compound is as an internal standard for the precise quantification of propazine in environmental and biological samples. Its application is crucial in methods that require high accuracy and precision, such as regulatory monitoring of pesticide residues in drinking water.

Logical Relationship: Propazine and this compound

The relationship between propazine and this compound is foundational to its application. Propazine is the target analyte, the substance being measured, while this compound serves as a chemically analogous but mass-distinct internal standard to ensure accurate measurement.

Caption: Relationship between Propazine and this compound.

Experimental Protocol: EPA Method 536

A key experimental application of this compound is in the U.S. Environmental Protection Agency (EPA) Method 536.[3] This method is for the determination of triazine pesticides and their degradates in drinking water by liquid chromatography/tandem mass spectrometry (LC/MS/MS).[3]

Detailed Methodology of EPA Method 536

1. Scope and Application: This method is intended for the analysis of triazine pesticides, including propazine, in finished drinking water.[3]

2. Summary of Method: A 500-µL aliquot of the water sample is fortified with a solution of isotopically labeled internal standards, including this compound. The sample is then directly injected into a liquid chromatograph for separation, followed by detection with a tandem mass spectrometer. Quantification is performed by comparing the response of the native pesticide to the response of its corresponding isotopically labeled internal standard.

3. Reagents and Standards:

-

Reagent Water: Purified water, free of any interfering substances.

-

Methanol (B129727): High purity, for preparing standard solutions.

-

Ammonium (B1175870) Acetate (B1210297): For preparation of the mobile phase.

-

Propazine and this compound Stock Solutions: Prepared in methanol at a concentration of 1 mg/mL.

-

Internal Standard Spiking Solution: A solution containing this compound and other internal standards at a specified concentration in methanol.

-

Calibration Standards: A series of solutions containing known concentrations of propazine and a constant concentration of this compound are prepared by diluting the stock solutions.

4. Sample Preparation:

-

Collect water samples in clean containers.

-

Dechlorinate the samples if residual chlorine is present.

-

Add a preservative to prevent microbial degradation of the analytes.

-

Prior to analysis, allow the samples to come to room temperature.

-

In a vial, combine 500 µL of the water sample with a small, precise volume of the internal standard spiking solution.

5. Instrumental Analysis (LC/MS/MS):

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution is used to separate propazine from other compounds in the sample.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of methanol and ammonium acetate in water.

-

-

Tandem Mass Spectrometer: A mass spectrometer capable of multiple reaction monitoring (MRM) is used for detection and quantification.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

-

MRM Transitions: Specific precursor and product ion transitions are monitored for both propazine and this compound to ensure selectivity and accurate quantification.

-

6. Data Analysis and Quantification:

-

A calibration curve is generated by plotting the ratio of the peak area of propazine to the peak area of this compound against the concentration of propazine in the calibration standards.

-

The concentration of propazine in the water sample is determined from the calibration curve using the measured peak area ratio of propazine to this compound in the sample.

Experimental Workflow: Use of this compound as an Internal Standard

The following diagram illustrates the typical workflow for using this compound as an internal standard in an analytical method like EPA Method 536.

Caption: Workflow for propazine analysis.

Safety and Handling

For detailed safety information, refer to the Safety Data Sheet (SDS) for propazine.[4][5] As this compound is isotopically labeled propazine, similar handling precautions should be taken.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[5]

-

Handling: Handle in a well-ventilated area. Avoid breathing dust.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. Always consult the relevant Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical substance.

References

Propazine-d14: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propazine-d14, a deuterated analog of the herbicide Propazine (B92685). This document covers its chemical structure, formula, and physicochemical properties, and details relevant experimental protocols. It is intended to serve as a valuable resource for researchers and scientists engaged in metabolic studies, environmental analysis, and drug development.

Chemical Structure and Formula

This compound is the deuterium-labeled form of Propazine, where 14 hydrogen atoms in the two isopropyl groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard or tracer for quantitative analysis of Propazine using mass spectrometry-based methods.

Chemical Formula: C₉H₂ClD₁₄N₅[1]

Structure of this compound:

Structure of Unlabeled Propazine:

Physicochemical and Quantitative Data

The key physicochemical properties of this compound and its unlabeled counterpart are summarized in the tables below for easy comparison.

Table 1: General and Chemical Identifiers

| Property | This compound | Propazine |

| Chemical Name | 6-chloro-N,N'-bis(perdeuterioisopropy)-1,3,5-triazine-2,4-diamine | 6-chloro-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine[2] |

| CAS Number | 1219802-87-5[1] | 139-40-2[2] |

| Molecular Formula | C₉H₂ClD₁₄N₅[1] | C₉H₁₆ClN₅ |

| Molecular Weight | 243.8 g/mol [1] | 229.71 g/mol |

Table 2: Physical and Chemical Properties

| Property | Value (Propazine) |

| Physical Form | White, colorless crystalline solid[1][2] |

| Melting Point | 212-214 °C[2] |

| Water Solubility | 5 mg/L at 20°C[2] |

| 8.6 mg/L at 22°C[3] | |

| Solubility in Organic Solvents | Soluble in benzene, toluene, carbon tetrachloride, and diethyl ether[3] |

| Purity (this compound) | ≥98%[1] |

Experimental Protocols

Synthesis of Propazine

The industrial synthesis of Propazine involves the reaction of cyanuric chloride with two molecular equivalents of isopropylamine. This reaction is a sequential nucleophilic substitution where two chlorine atoms on the triazine ring are replaced by isopropylamino groups.

Reaction Scheme:

C₃N₃Cl₃ (Cyanuric Chloride) + 2 CH(CH₃)₂NH₂ (Isopropylamine) → C₉H₁₆ClN₅ (Propazine) + 2 HCl

General Procedure: The reaction is typically carried out in the presence of an acid acceptor to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, such as temperature and solvent, are controlled to ensure high yield and purity of the final product.

Analytical Application of this compound

This compound is primarily used as an internal standard for the quantitative analysis of Propazine in various matrices by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Example Protocol: Analysis of Propazine in Water by GC-MS

-

Sample Preparation: A known volume of the water sample is taken.

-

Internal Standard Spiking: A precise amount of this compound solution of known concentration is added to the water sample.

-

Extraction: The sample is extracted using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate and concentrate the analyte and the internal standard.

-

Analysis: The extract is injected into the GC-MS system.

-

Quantification: The concentration of Propazine in the original sample is determined by comparing the peak area of the analyte to the peak area of the internal standard (this compound). The use of the deuterated internal standard corrects for any loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Metabolic Pathway of Propazine

The metabolism of Propazine in biological systems is primarily carried out by the cytochrome P450 enzyme system.[5] The major metabolic reactions include N-dealkylation and hydroxylation. This compound is a valuable tool for studying these metabolic pathways, as it allows for the accurate tracing and quantification of the parent compound and its metabolites.

The following diagram illustrates the primary metabolic pathways of Propazine.

Caption: Metabolic pathway of Propazine.

This guide provides essential technical information on this compound for researchers and professionals. The data and protocols presented are intended to support and facilitate further research and development in related fields.

References

- 1. achemtek.com [achemtek.com]

- 2. EXTOXNET PIP - PROPAZINE [extoxnet.orst.edu]

- 3. Propazine | C9H16N5Cl | CID 4937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vitro metabolism of simazine, atrazine and propazine by hepatic cytochrome P450 enzymes of rat, mouse and guinea pig, and oestrogenic activity of chlorotriazines and their main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Propazine-d14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and exact mass of Propazine-d14, a deuterated analog of the herbicide Propazine. This document is intended for use by professionals in analytical chemistry, environmental science, and drug metabolism studies who utilize isotopically labeled compounds as internal standards for quantitative analysis.

Core Physicochemical Data

The key physicochemical properties of this compound have been compiled from various suppliers and databases. This data is essential for the accurate preparation of standards and the interpretation of analytical results.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂D₁₄ClN₅ | [1][2] |

| Molecular Weight ( g/mol ) | 243.80 | [2][3] |

| Exact Mass (Da) | 243.197 | [4] |

Experimental Protocols for Mass Determination

The precise determination of the molecular weight and exact mass of this compound is typically accomplished using high-resolution mass spectrometry (HRMS). The following outlines a general experimental methodology.

Objective: To determine the molecular weight and exact mass of a this compound standard.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI) is required.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL). This stock solution is then further diluted to a working concentration appropriate for the mass spectrometer's sensitivity (e.g., 1 µg/mL).

-

Instrument Calibration: The mass spectrometer is calibrated according to the manufacturer's specifications using a standard calibration solution with known mass-to-charge (m/z) ratios across a relevant mass range. This step is critical for ensuring high mass accuracy.

-

Direct Infusion Analysis: The prepared this compound solution is introduced into the ionization source via direct infusion using a syringe pump at a constant flow rate. This method minimizes matrix effects and allows for stable signal acquisition.

-

Data Acquisition: Mass spectra are acquired in positive ion mode, as triazine compounds readily form protonated molecules ([M+H]⁺). The instrument is set to a high-resolution mode to enable the accurate measurement of the m/z value of the protonated molecule.

-

Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion of this compound. The monoisotopic peak (the peak containing only the most abundant isotopes) is used to determine the experimental exact mass. The molecular weight is confirmed by the overall isotopic pattern. The high-resolution measurement allows for the differentiation of the deuterated compound from its unlabeled counterpart.

Application Workflow: Internal Standard in Quantitative Analysis

This compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to compensate for variations in sample preparation and instrument response. The following diagram illustrates a typical workflow.

Caption: Workflow for using this compound as an internal standard in LC-MS.

This workflow demonstrates how the addition of a known quantity of this compound at the beginning of the sample preparation process allows for accurate quantification of the target analyte (unlabeled Propazine) by correcting for any losses or variations during the analytical procedure.

References

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Propazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled Propazine, a crucial tool for advanced research in herbicide development, environmental fate analysis, and metabolic studies. The inclusion of a stable isotopic label allows for precise tracking and quantification of Propazine in complex matrices, offering significant advantages over non-labeled counterparts.

Introduction

Propazine, 2-chloro-4,6-bis(isopropylamino)-s-triazine, is a widely used herbicide for the control of broadleaf and grassy weeds.[1] Understanding its environmental distribution, metabolic pathways, and mechanism of action is of paramount importance. Deuterium-labeled Propazine serves as an invaluable internal standard for mass spectrometry-based analytical methods, enabling accurate quantification in environmental and biological samples. Furthermore, it can be employed in metabolic studies to elucidate the biotransformation pathways of the parent compound. This guide details a feasible synthetic route, experimental protocols, and relevant data for the preparation of deuterium-labeled Propazine.

Synthesis of Deuterium-Labeled Propazine

The core of the synthesis involves the reaction of cyanuric chloride with a deuterated form of isopropylamine.[1] The most common approach is to use commercially available isopropylamine-d7. This ensures the deuterium (B1214612) labels are incorporated into the isopropyl side chains of the Propazine molecule.

Reaction Scheme

The synthesis proceeds via a sequential nucleophilic substitution of the chlorine atoms on the s-triazine ring with two equivalents of isopropylamine-d7. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Reaction:

Cyanuric Chloride + 2 * Isopropylamine-d7 → Propazine-d14 + 2 * HCl

Experimental Protocol

This protocol is adapted from established methods for the synthesis of s-triazine herbicides.[2][3][4]

Materials:

-

Cyanuric chloride

-

Isopropylamine-d7 (or other deuterated isopropylamine)

-

Sodium hydroxide (B78521) (or other suitable base)

-

Toluene (or other suitable organic solvent)

-

Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1.0 equivalent) in toluene.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate beaker, prepare a solution of isopropylamine-d7 (2.2 equivalents) in water.

-

Simultaneously, prepare an aqueous solution of sodium hydroxide (2.2 equivalents).

-

Under vigorous stirring, add the isopropylamine-d7 solution and the sodium hydroxide solution dropwise and simultaneously to the cyanuric chloride solution. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture at room temperature for 3-4 hours to ensure the reaction goes to completion.

-

The product, deuterium-labeled Propazine, will precipitate out of the solution.

-

Filter the solid product and wash it thoroughly with water to remove any unreacted starting materials and salts.

-

Dry the product under vacuum to obtain the final deuterium-labeled Propazine.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.

Characterization:

The structure and isotopic enrichment of the synthesized deuterium-labeled Propazine should be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of proton signals in the labeled positions.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the level of deuterium incorporation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Propazine. The data for the deuterium-labeled analogue are expected to be similar, although the yield may vary slightly depending on the specific reaction conditions and the purity of the deuterated starting material.

| Parameter | Unlabeled Propazine | Deuterium-Labeled Propazine (Expected) |

| Starting Materials | Cyanuric Chloride, Isopropylamine | Cyanuric Chloride, Isopropylamine-d7 |

| Solvent | Toluene/Water | Toluene/Water |

| Base | Sodium Hydroxide | Sodium Hydroxide |

| Reaction Temperature | 0-10 °C | 0-10 °C |

| Reaction Time | 3-4 hours | 3-4 hours |

| Yield | >95%[4] | 90-95% |

| Purity | >98%[3] | >98% (after recrystallization) |

| Isotopic Enrichment | N/A | >98% (dependent on starting material) |

Signaling Pathway and Experimental Workflow

Mechanism of Action: Photosystem II Inhibition

Propazine, like other triazine herbicides, acts by inhibiting photosynthesis. Specifically, it blocks the electron transport chain in photosystem II (PSII) by binding to the D1 protein. This disruption prevents the fixation of CO2 and ultimately leads to the death of the plant.

Caption: Mechanism of action of Propazine as a Photosystem II inhibitor.

Experimental Workflow: Synthesis and Analysis

The following diagram outlines the general workflow for the synthesis and analysis of deuterium-labeled Propazine.

Caption: General workflow for the synthesis and analysis of deuterium-labeled Propazine.

Conclusion

The synthesis of deuterium-labeled Propazine is a straightforward and reproducible process that provides a valuable tool for researchers in various scientific disciplines. The detailed protocol and data presented in this guide offer a solid foundation for the successful preparation and application of this important analytical standard. The use of deuterium-labeled Propazine will undoubtedly contribute to a more accurate and comprehensive understanding of its environmental impact and biological fate.

References

- 1. Propazine | C9H16N5Cl | CID 4937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4275204A - Preparation of chloro-bis(alkylamino)-s-triazines - Google Patents [patents.google.com]

- 4. US4099006A - Process for the production of chloro-amino-s-triazines - Google Patents [patents.google.com]

Propazine-d14 (CAS: 1219802-87-5): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Propazine-d14 (CAS Number: 1219802-87-5), a deuterated analog of the triazine herbicide Propazine. This document is intended for researchers in analytical chemistry, environmental science, and toxicology who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Compound Overview

This compound is the deuterium-labeled form of Propazine, a selective herbicide used to control broadleaf weeds and annual grasses.[1] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Propazine in various matrices using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The use of deuterated internal standards is a well-established practice in analytical chemistry to improve the accuracy, precision, and reproducibility of quantitative assays by correcting for matrix effects and variations during sample preparation and analysis.

Physicochemical and Technical Data

The essential properties of this compound and its unlabeled counterpart, Propazine, are summarized below. This data is critical for method development and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1219802-87-5 | [2][3][4][5] |

| Molecular Formula | C₉H₂D₁₄ClN₅ | [3] |

| Molecular Weight | 243.8 g/mol | [3][5] |

| Synonym | This compound (di-iso-propyl-d14) | [3] |

| Isotopic Enrichment | ≥98 atom % D | [5] |

| Purity | ≥98% | [3][4] |

| Appearance | White Solid | [3] |

| Storage Conditions | Room temperature | [5] |

Table 2: Physicochemical Properties of Propazine (Unlabeled)

| Property | Value | Source(s) |

| CAS Number | 139-40-2 | [6] |

| Molecular Formula | C₉H₁₆ClN₅ | [6] |

| Molecular Weight | 229.71 g/mol | [6] |

| Appearance | Colorless crystalline powder | [6] |

| Melting Point | 212-214 °C | |

| Water Solubility | 8.6 mg/L at 22 °C | [6] |

| Solubility in Organic Solvents | Benzene: 6.2 g/kg, Toluene: 6.2 g/kg, Carbon tetrachloride: 2.5 g/kg, Diethyl ether: 5 g/kg (all at 20 °C) | [6] |

Experimental Protocols: Use as an Internal Standard in LC-MS/MS

This compound is frequently employed as an internal standard for the analysis of triazine pesticides in environmental samples. The following is a detailed methodology based on established protocols, such as EPA Method 536.0, for the analysis of Propazine in drinking water.[7]

Preparation of Stock and Working Solutions

-

This compound Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol (B129727). The concentration will depend on the specific analytical requirements but is typically in the range of 1-10 µg/mL.

-

Internal Standard Spiking Solution: Dilute the stock solution with methanol to a working concentration. For example, a final concentration of 5 ng/mL in the sample is often used.[7]

-

Calibration Standards: Prepare a series of calibration standards of unlabeled Propazine in a suitable solvent, covering the expected concentration range of the samples.[7]

Sample Preparation

-

For water samples, no solid-phase extraction is required for this direct injection method.[7]

-

To a known volume of the water sample (e.g., 1 mL), add the internal standard spiking solution to achieve the desired final concentration (e.g., 5 ng/mL).[7]

-

For pH adjustment and dechlorination, add ammonium (B1175870) acetate (B1210297) to a final concentration of 20 mM.[7]

-

To prevent microbial degradation, sodium omadine can be added to a final concentration of 64 mg/L.[7]

-

Vortex the sample to ensure homogeneity.

LC-MS/MS Instrumental Analysis

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution is required.

-

Column: A C18 reversed-phase column, such as a Thermo Scientific Hypersil GOLD™ (100 x 2.1 mm, 3 µm), is suitable.[7]

-

Mobile Phase: A gradient of 5 mM ammonium acetate in water (Solvent A) and methanol (Solvent B) is commonly used.[7]

-

Flow Rate: A typical flow rate is 400 µL/min.[7]

-

Injection Volume: 10-50 µL.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended.

-

Ionization Source: Positive Electrospray Ionization (ESI).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for Propazine and this compound should be optimized.

-

Propazine: Precursor ion (m/z) 230, Product ion (m/z) 188.

-

This compound: Precursor ion (m/z) 244, Product ion (m/z) 202.

-

-

Collision Energy: Optimize for the specific instrument and transitions.

-

Data Analysis

Quantification is performed by calculating the ratio of the peak area of the analyte (Propazine) to the peak area of the internal standard (this compound). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their concentrations. The concentration of Propazine in the samples is then determined from this calibration curve.

Signaling and Metabolic Pathways

Herbicidal Mechanism of Action: Inhibition of Photosynthesis

Propazine's primary mode of action as a herbicide is the inhibition of photosynthesis in susceptible plants.[8] It achieves this by blocking the electron transport chain in Photosystem II (PSII).

Endocrine Disruption Signaling Pathway

Propazine and other triazine herbicides are recognized as endocrine-disrupting chemicals (EDCs).[9] While the exact mechanisms are still under investigation, evidence suggests that they can interfere with hormonal signaling pathways. One proposed mechanism, based on studies of the related triazine atrazine, involves the inhibition of phosphodiesterase (PDE), leading to an increase in cyclic AMP (cAMP) levels.[10]

Metabolic Pathway of Propazine

The metabolism of Propazine in animals primarily involves N-dealkylation and subsequent glutathione (B108866) conjugation, with the triazine ring remaining intact. Hydroxylation is another metabolic route.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Propazine in various scientific disciplines. Its use as an internal standard in mass spectrometry-based analytical methods is well-documented and crucial for obtaining high-quality data. This guide provides a foundational understanding of its properties, analytical applications, and the biological pathways associated with its unlabeled counterpart, serving as a valuable resource for researchers and professionals in the field.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. achemtek.com [achemtek.com]

- 4. This compound | Isotope-Labeled Compounds | 1219802-87-5 | Invivochem [invivochem.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Propazine | C9H16N5Cl | CID 4937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. beyondpesticides.org [beyondpesticides.org]

- 10. Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4 - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity of Propazine-d14 Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Propazine-d14, a deuterated internal standard crucial for the accurate quantification of the herbicide propazine (B92685) in various matrices. This document outlines the common specifications for isotopic enrichment, provides detailed experimental methodologies for its verification, and presents a logical workflow for quality assessment.

Introduction to this compound

This compound is a stable isotope-labeled version of propazine, where fourteen hydrogen atoms have been replaced with deuterium (B1214612). This modification results in a molecule with a higher mass, making it an ideal internal standard for quantitative analysis using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The use of a deuterated standard that co-elutes with the analyte of interest allows for correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements.

Quantitative Data on Isotopic Purity

Commercial suppliers of this compound standards typically provide a certificate of analysis specifying the isotopic enrichment and chemical purity. The data is crucial for researchers to ensure the quality of their analytical standard and the reliability of their quantitative methods.

Table 1: Typical Specifications for this compound Standards

| Parameter | Specification |

| Isotopic Enrichment | ≥ 98 atom % D |

| Chemical Purity | ≥ 98% |

| Molecular Formula | C₉H₂D₁₄ClN₅ |

| Molecular Weight | 243.80 g/mol |

| CAS Number | 1219802-87-5 |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of deuterated compounds like this compound is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for assessing isotopic purity by accurately measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues.[3][4]

3.1.1 Sample Preparation

-

Prepare a stock solution of the this compound standard in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration of 1 µg/mL using the same solvent.

3.1.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A representative LC-MS/MS method for the analysis of propazine can be adapted for the assessment of this compound.[5][6]

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).[6]

-

Mobile Phase A: 5 mM Ammonium Acetate in water.[6]

-

Mobile Phase B: Methanol.[6]

-

Flow Rate: 400 µL/min.[6]

-

Injection Volume: 5 µL.

-

Gradient Program:

-

Start with a suitable percentage of Mobile Phase B.

-

Increase the percentage of Mobile Phase B over several minutes to elute the analyte.

-

Hold at a high percentage of Mobile Phase B to wash the column.

-

Return to the initial conditions to re-equilibrate the column.

-

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan from m/z 100 to 500.

-

Resolution: Set to a high resolution (e.g., > 10,000 FWHM) to resolve the isotopic peaks.

3.1.3 Data Analysis

-

Acquire the full scan mass spectrum of the this compound standard.

-

Identify the monoisotopic peak of the fully deuterated molecule (d14).

-

Identify and integrate the peaks corresponding to the lower deuterated isotopologues (d13, d12, etc.) and the unlabeled propazine (d0).

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [ (Intensity of d14 peak) / (Sum of intensities of all isotopologue peaks) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure of the molecule and can be used to confirm the positions of deuterium labeling and to assess isotopic purity.

3.2.1 Sample Preparation

-

Dissolve an accurately weighed amount of the this compound standard in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4). The choice of solvent should be one in which the analyte is soluble and the solvent signals do not overlap with the analyte signals.

3.2.2 NMR Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: Acquire both ¹H (proton) and ²H (deuterium) NMR spectra.

-

¹H NMR: The proton spectrum will show any residual proton signals at the sites of deuteration. The integral of these signals compared to a known internal standard or a non-deuterated portion of the molecule can be used to estimate the isotopic purity.

-

²H NMR: The deuterium spectrum will show signals corresponding to the deuterated positions, confirming the labeling pattern.[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity of a deuterated standard like this compound using HRMS.

Caption: Workflow for Isotopic Purity Determination of this compound by HRMS.

Conclusion

The isotopic purity of this compound standards is a critical parameter for ensuring the accuracy and reliability of quantitative analytical methods. Researchers, scientists, and drug development professionals should have a thorough understanding of the specifications of their standards and the methodologies available for their verification. High-resolution mass spectrometry and NMR spectroscopy are the primary techniques for this purpose, providing detailed information on the isotopic enrichment and the structural integrity of the deuterated compound. The workflow and protocols outlined in this guide provide a framework for the robust quality assessment of this compound and other deuterated standards.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ruidera.uclm.es [ruidera.uclm.es]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

Propazine-d14: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification for Propazine-d14, a deuterated internal standard crucial for quantitative analysis in various research and development applications. This document outlines the typical specifications, detailed experimental methodologies for its quality control, and the logical workflow of its analysis. This compound is primarily utilized as an internal standard in analytical chemistry, particularly for mass spectrometry-based quantification of propazine (B92685) and related triazine herbicides.[1] Its deuteration provides a distinct mass difference from the unlabeled analyte, enabling precise and accurate measurement by correcting for variations during sample preparation and analysis.[2][3]

Core Compound Specifications

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values represent the general quality attributes of a high-purity reference standard.

Table 1: General Properties and Identification

| Parameter | Specification |

| Chemical Name | 6-chloro-N2,N4-bis(isopropyl-d7)-1,3,5-triazine-2,4-diamine |

| Synonym | This compound (di-iso-propyl-d14) |

| CAS Number | 1219802-87-5[4] |

| Molecular Formula | C₉H₂D₁₄ClN₅[4] |

| Molecular Weight | ~243.8 g/mol [4] |

| Appearance | White to off-white solid[4] |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Typical Specification |

| Chemical Purity | HPLC, GC-MS | ≥98%[4] |

| Isotopic Enrichment | Mass Spectrometry, NMR | ≥98 Atom % D[5] |

| Unlabeled Propazine | Mass Spectrometry | As per specification |

| Residual Solvents | HS-GC | As per specification |

| Water Content | Karl Fischer Titration | As per specification |

Experimental Protocols

The certification of this compound relies on a series of analytical tests to confirm its identity, purity, and isotopic composition. The following are detailed methodologies representative of those used in the quality control of this reference material.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of this compound by separating it from any non-deuterated or other organic impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or acetic acid) is commonly employed. For example, a gradient starting from 60% acetonitrile and increasing to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 220 nm.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like acetonitrile or methanol (B129727) at a concentration of approximately 1 mg/mL. This is further diluted to an appropriate working concentration.

-

Quantification: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and determining the isotopic enrichment of this compound.[6] This can be performed using various configurations such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7]

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a GC or LC system.[8][9]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for LC-MS.[10]

-

Sample Introduction: The sample is introduced via direct infusion or through a chromatographic column to separate it from any potential interferences.

-

Data Acquisition: Full scan mass spectra are acquired over a relevant mass range to observe the isotopic cluster of the protonated molecule [M+H]⁺.

-

Analysis:

-

The mass spectrum of the unlabeled propazine is analyzed to understand its natural isotopic distribution.

-

The spectrum of this compound is then analyzed. The isotopic enrichment is calculated by comparing the measured intensities of the different isotopologues (M, M+1, M+2, etc.) with the theoretical distribution for a given enrichment level.[6] The calculation corrects for the contribution of natural isotopes.[6][8]

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium (B1214612) labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is used to verify the absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium in the isopropyl groups. The presence of any remaining proton signals in these positions can be used to estimate the level of isotopic enrichment.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

Visualized Workflows and Relationships

The following diagrams illustrate the typical workflow for the analysis of this compound and the logical relationship between the analytical tests performed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. achemtek.com [achemtek.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. almacgroup.com [almacgroup.com]

- 9. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ruidera.uclm.es [ruidera.uclm.es]

Commercial Suppliers and Technical Applications of Propazine-d14: A Guide for Researchers

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantitative results in mass spectrometry-based analyses. Propazine-d14, the deuterated analog of the triazine herbicide Propazine, serves as an essential internal standard for the precise quantification of Propazine and related compounds in various matrices.

This technical guide provides an overview of commercial suppliers of this compound, a comparison of their product specifications, and a detailed experimental protocol for a common application: the analysis of triazines in water samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Commercial Supplier Overview

Several reputable chemical suppliers offer this compound for research purposes. The choice of supplier may depend on factors such as purity, isotopic enrichment, available formats, and cost. Below is a summary of key suppliers and their product offerings.

Data Presentation: this compound Product Specifications

For easy comparison, the following table summarizes the quantitative data for this compound available from various commercial suppliers. Researchers are advised to request a certificate of analysis (CoA) from the supplier for lot-specific information.[1]

| Supplier | Product/Catalog No. | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment | Format |

| A Chemtek | MSK22130D14 | 1219802-87-5 | C₉H₂ClD₁₄N₅ | 243.8 | ≥98% | Not specified | Solid |

| CDN Isotopes | D-6022 | 1219802-87-5 | C₉D₁₄H₂ClN₅ | 243.80 | ≥98% | 98 atom % D | Solid |

| Fisher Scientific (distributor for CDN Isotopes) | NC1329593 | 1219802-87-5 | C₉D₁₄H₂ClN₅ | 243.796 | min 98% | 98 atom % D | 0.01 g |

| InvivoChem | V63150 | 1219802-87-5 | C₉H₂D₁₄ClN₅ | 243.80 | ≥98% | Not specified | Solid |

| LGC Standards | CDN-D-6022 | 1219802-87-5 | C₉D₁₄H₂ClN₅ | 243.796 | min 98% | 98 atom % D | Neat |

| MedchemExpress | HY-B1882S | 1219802-87-5 | C₉H₂D₁₄ClN₅ | 243.80 | Not specified | Not specified | Solid |

| Toronto Research Chemicals (TRC) | P889252 | 1219802-87-5 | C₉D₁₄H₂ClN₅ | 243.80 | Not specified | Not specified | Not specified |

Experimental Protocols: Analysis of Triazines in Drinking Water by LC-MS/MS

The following is a detailed methodology for the analysis of triazine pesticides, including Propazine, in drinking water, adapted from established environmental testing protocols such as EPA Method 536.[2][3] this compound is used as an internal standard to ensure accurate quantification.

Reagents and Standards

-

Solvents: HPLC-grade methanol, acetonitrile, and water.

-

Reagents: Ammonium (B1175870) acetate (B1210297), formic acid.

-

Analytical Standards: Propazine and other triazine pesticides of interest.

-

Internal Standard (IS): this compound.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propazine and this compound in methanol.

-

Working Standard Solutions: Prepare a mixed working standard solution containing all target triazines and a separate working solution for the internal standard (this compound) by diluting the stock solutions in a suitable solvent (e.g., 90:10 methanol:water).

Sample Preparation

-

Collect water samples in clean, amber glass bottles.

-

For preservation, add ammonium acetate to the samples to a final concentration of 20 mM.[2]

-

Spike a known volume of the water sample (e.g., 1 mL) with a specific amount of the this compound internal standard working solution to achieve a final concentration of 5 ng/mL.[2]

-

If necessary, filter the sample through a 0.2 µm syringe filter to remove particulate matter.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., Thermo Scientific Hypersil GOLD™, 100 x 2.1 mm, 3 µm).[2]

-

Mobile Phase:

-

A: 5 mM Ammonium Acetate in water with 0.1% formic acid.[2]

-

B: Methanol with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Injection Volume: 10-20 µL.

-

MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization mode (+ESI) and use Multiple Reaction Monitoring (MRM) for the detection and quantification of Propazine and this compound. The specific precursor and product ion transitions for each compound should be optimized.

Data Analysis

-

Identify and integrate the chromatographic peaks for Propazine and this compound.

-

Calculate the ratio of the peak area of Propazine to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Propazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization: Analytical Workflow

The following diagrams illustrate the key logical and experimental workflows in the analysis of Propazine using this compound as an internal standard.

References

Propazine-d14: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Propazine-d14. Understanding the stability profile of this isotopically labeled compound is critical for ensuring its integrity and the accuracy of experimental results in research and development settings. This document details known degradation pathways, summarizes quantitative stability data, and provides standardized protocols for stability assessment.

Core Stability Profile and Storage Recommendations

This compound, the deuterated analog of the s-triazine herbicide Propazine, is generally considered stable if stored under appropriate conditions. While specific long-term stability studies on this compound are not extensively published, data from suppliers and studies on the parent compound, Propazine, provide valuable guidance.

Key Stability Insights:

-

Solid-State Stability: As a solid, this compound is stable when stored at room temperature in a well-sealed container, protected from light and moisture.[1] Some suppliers recommend re-analyzing the chemical purity after three years to ensure its integrity.[1] For long-term storage, particularly for reference standards, maintaining the solid form at -20°C can further extend its shelf life.

-

Solution Stability: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. Based on data for Propazine, it is expected to be stable in neutral, slightly acidic, or slightly alkaline media.[2] Strong acidic or basic conditions can accelerate hydrolysis.

-

Photostability: Exposure to light, particularly UV radiation, can induce photodegradation. While photolysis in natural sunlight is a slow process, it is advisable to store solutions of this compound in amber vials or otherwise protected from light.

Table 1: Recommended Storage Conditions for this compound

| Form | Condition | Recommended Temperature | Duration | Additional Notes |

| Solid | Long-term | -20°C | > 3 years | Store in a tightly sealed, light-resistant container. |

| Short-term/Working | Room Temperature | Up to 3 years | Keep in a dry, dark place. Re-analyze after 3 years.[1] | |

| In Solvent | Long-term | -80°C | Up to 6 months | Use a suitable anhydrous solvent. |

| Short-term | -20°C | Up to 1 month | Minimize freeze-thaw cycles. |

Degradation Pathways

The degradation of this compound is expected to follow pathways similar to those of Propazine, which primarily include hydrolysis and photolysis. Biodegradation is also a relevant pathway in environmental contexts.

Hydrolysis

Hydrolysis of the chloro-s-triazine ring is a significant degradation pathway. The rate of hydrolysis is pH-dependent, being faster in acidic conditions compared to neutral or basic conditions. The primary hydrolysis product is hydroxypropazine, formed by the replacement of the chlorine atom with a hydroxyl group.

Photodegradation

Propazine can undergo photodegradation upon exposure to UV light. The process can involve the dealkylation of the isopropylamino side chains and/or the hydrolysis of the chlorine atom. Photolysis in natural sunlight is generally slow, but it is accelerated by artificial UV sources.[3]

Biodegradation

In soil and aquatic environments, microbial degradation of Propazine occurs. This process can involve both hydrolysis to hydroxypropazine and dealkylation of the side chains.[2]

Below is a diagram illustrating the potential degradation pathways of Propazine.

Caption: Potential degradation pathways of Propazine.

Quantitative Stability Data

The following tables summarize kinetic data for the degradation of the parent compound, Propazine, under various conditions. This data provides a strong indication of the expected stability of this compound.

Table 2: Hydrolysis Half-life of Propazine at 35.5°C

| pH | Half-life (days) |

| 2.2 | 1.08 |

Data from a study on s-triazine herbicides in tropical ecosystems.[3]

Table 3: Photolysis Half-life of Propazine

| Condition | Solvent | Half-life (days) |

| Natural Sunlight | Toluene | 7 |

| UV Radiation (125W Hg lamp) | Aqueous Buffer (pH 4.5) | 0.00082 (71 seconds) |

Data from a study on s-triazine herbicides.[3]

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for assessing the stability of this compound. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended for its ability to separate the parent compound from its potential degradation products.

Stability-Indicating RP-HPLC Method Development

A typical stability-indicating RP-HPLC method for a compound like this compound would involve the following:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 220-230 nm for triazines).

-

Temperature: 25-30°C.

The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.

-

Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for a specified period.

-

Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or simulated sunlight.

Samples from these studies should be analyzed by the validated RP-HPLC method to assess the extent of degradation and the peak purity of the parent compound.

Long-Term and Accelerated Stability Studies

-

Long-Term Stability: Store this compound under the recommended long-term storage conditions (e.g., -20°C for solid, -80°C for solution) and test at appropriate time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Accelerated Stability: Store this compound at elevated temperatures (e.g., 40°C with 75% relative humidity for solid) and test at shorter intervals (e.g., 0, 1, 2, 3, and 6 months) to predict the long-term stability.

The following diagram outlines a typical workflow for a stability study.

Caption: Workflow for a this compound stability study.

Conclusion

This compound is a stable compound when stored under the recommended conditions. For optimal long-term stability, it should be stored as a solid at -20°C, protected from light and moisture. Solutions should be prepared fresh, but for short-term storage, they should be kept at low temperatures and protected from light. The degradation of this compound is expected to be similar to that of Propazine, with hydrolysis and photolysis being the primary pathways. A validated stability-indicating analytical method, such as RP-HPLC, is essential for accurately monitoring the stability of this compound and ensuring the reliability of experimental data.

References

MSDS and safety information for Propazine-d14

An In-depth Technical Guide to the MSDS and Safety of Propazine-d14

This guide provides comprehensive safety, handling, and toxicological information for this compound, intended for researchers, scientists, and professionals in drug development. Given that this compound is the deuterated analog of Propazine (B92685), much of the safety and toxicology data is extrapolated from the parent compound. This document synthesizes available data for both compounds to ensure safe laboratory practices.

Chemical Identification and Properties

This compound is the deuterium-labeled form of Propazine, a triazine herbicide.[1] It is primarily used for research and development purposes, such as in pharmacokinetic studies or as an internal standard.[1][2] It is not intended for human or veterinary use.[3]

Table 1: Physical and Chemical Properties

| Property | This compound | Propazine (Parent Compound) |

| Synonyms | This compound (di-iso-propyl-d14) | 2-Chloro-4,6-bis(isopropylamino)-s-triazine |

| CAS Number | 1219802-87-5[3][4] | 139-40-2[4][5] |

| Molecular Formula | C₉H₂ClD₁₄N₅[3] | C₉H₁₆ClN₅[6][7] |

| Molecular Weight | 243.80 g/mol [3][4] | 229.71 g/mol [6][7] |

| Appearance | White solid[3] | Colorless, white crystalline powder[5][7] |

| Melting Point | Not specified | 212-214 °C[5][6] |

| Water Solubility | Not specified | 8.6 mg/L at 20-22 °C[5][6] |

| Purity | ≥98%[3] | Not applicable |

| Isotopic Enrichment | 98 atom % D[4] | Not applicable |

Hazard Identification and Toxicology

The hazard profile for this compound is primarily inferred from its parent compound, Propazine. Propazine is classified as a potential human carcinogen and a reproductive toxicant.[5][8]

GHS Classification for Propazine

| Hazard Class | Category | Hazard Statement |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[9][10] |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects[10] |

Logical Relationship of this compound to Parent Compound

References

- 1. This compound | Isotope-Labeled Compounds | 1219802-87-5 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. achemtek.com [achemtek.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. propazine [chembk.com]

- 7. Propazine | C9H16N5Cl | CID 4937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Atrazine, Propazine, Simazine and their Chlorometabolites DACT, DEA and DIA Listed Effective July 15, 2016 as Reproductive Toxicants - OEHHA [oehha.ca.gov]

- 9. agilent.com [agilent.com]

- 10. echemi.com [echemi.com]

Methodological & Application

Application Note: High-Throughput Analysis of Triazine Herbicides in Environmental Samples using Propazine-d14 as an Internal Standard by LC-MS/MS

Introduction

Triazine herbicides, such as atrazine, simazine, and propazine, are widely used in agriculture for weed control. Their potential for groundwater contamination and adverse health effects necessitates sensitive and reliable analytical methods for their monitoring in various environmental matrices.[1] This application note describes a robust and high-throughput method for the simultaneous determination of multiple triazine herbicides in water, soil, and agricultural products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Propazine-d14, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[2]

Principle

The method involves extraction of triazine herbicides from the sample matrix, followed by analysis using LC-MS/MS. This compound is added to all samples, calibration standards, and quality controls at a constant concentration.[3][4] The analytes are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of each analyte to the peak area of this compound is used for quantification. This internal standardization method corrects for potential analyte loss during sample preparation and any suppression or enhancement of the ionization process in the mass spectrometer, which is crucial when dealing with complex matrices.[2]

Instrumentation and Reagents

-

LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm) is commonly used for the separation of triazine herbicides.[3]

-

Reagents and Standards: Analytical grade standards of the target triazine herbicides and this compound (purity ≥99%) are required. All solvents should be of HPLC or LC-MS grade.

Experimental Protocols

Protocol 1: Analysis of Triazine Herbicides in Drinking Water

This protocol is based on a direct injection method, which is rapid and requires minimal sample preparation.[3][5]

1. Preparation of Standards

-

Stock Solutions: Prepare individual stock solutions of each triazine herbicide and this compound in methanol (B129727) at a concentration of 100 µg/mL.

-

Working Standard Solutions: Prepare a mixed working standard solution containing all target triazines by diluting the stock solutions in methanol. A separate working solution of this compound is also prepared.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.25, 0.5, 1.0, 2.5, and 5.0 ng/mL) by spiking the appropriate amount of the mixed working standard solution into reagent water.[3]

-

Internal Standard Spiking: Add the this compound working solution to each calibration standard, sample, and quality control to achieve a final concentration of 5 ng/mL.[3]

2. Sample Preparation

-

Collect water samples in clean glass containers.

-

If the sample contains particulate matter, centrifuge or filter it prior to extraction.[6]

-

For chlorinated drinking water, it is crucial to add a dechlorinating agent and an antimicrobial agent to ensure analyte stability.[5][7]

-

Take a 950 µL aliquot of the water sample and add 50 µL of the this compound internal standard solution.

-

Vortex the sample for 30 seconds.

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., Hypersil GOLD™ 100 x 2.1 mm, 3 µm).[3]

-

Mobile Phase A: 5 mM Ammonium Acetate in water.[3]

-

Mobile Phase B: Methanol.[3]

-

Flow Rate: 400 µL/min.[3]

-

Injection Volume: 20 µL.

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte and for this compound for quantification and confirmation.

-

Protocol 2: Analysis of Triazine Herbicides in Soil

This protocol utilizes a solvent extraction followed by a simple cleanup step.

1. Preparation of Standards

Follow the same procedure as in Protocol 1 for the preparation of stock and working standard solutions. Calibration standards should be prepared in the final extraction solvent to mimic the sample matrix.

2. Sample Preparation

-

Air-dry the soil sample and sieve it to remove large debris.

-

Weigh 10 g of the homogenized soil into a centrifuge tube.

-

Add 100 µL of the this compound internal standard solution.

-

Add 20 mL of acetonitrile.

-

Shake vigorously for 30 minutes on a mechanical shaker.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Take a 1 mL aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Conditions

The LC-MS/MS conditions will be similar to those described in Protocol 1, but the gradient profile may need to be adjusted to ensure optimal separation from potential matrix interferences from the soil extract.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of triazine herbicides using this compound as an internal standard.

Table 1: Calibration Data for Triazine Herbicides in Water

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Simazine | 0.25 - 5.0 | > 0.998 |

| Atrazine | 0.25 - 5.0 | > 0.998 |

| Propazine | 0.25 - 5.0 | > 0.997 |

| Cyanazine | 0.25 - 5.0 | > 0.996 |

| Atrazine-desethyl | 0.25 - 5.0 | > 0.996 |

| Atrazine-desisopropyl | 0.25 - 5.0 | > 0.997 |

Data is representative and may vary depending on the specific instrumentation and experimental conditions.[3]

Table 2: Method Detection and Quantitation Limits

| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Matrix |

| Atrazine | < 0.1 | 0.1 | Drinking Water |

| Simazine | < 0.1 | 0.1 | Drinking Water |

| Propazine | < 0.1 | 0.1 | Drinking Water |

| Cyanazine | < 0.1 | 0.1 | Drinking Water |

| Prometryn | - | 0.01 mg/kg | Soil |

LOD/LOQ values are highly dependent on the instrument sensitivity and sample preparation method.[7][8]

Table 3: Recovery and Precision Data

| Analyte | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix |

| Atrazine | 0.05 mg/kg | 80-110 | < 10 | Fruits and Vegetables |

| Simazine | 0.05 mg/kg | 80-110 | < 10 | Fruits and Vegetables |

| Propazine | 0.05 mg/kg | 80-110 | < 10 | Fruits and Vegetables |

| Prometryn | 0.05 mg/kg | 80-110 | < 10 | Fruits and Vegetables |

Recovery and precision are key indicators of method accuracy and robustness.[9]

Visualizations

Caption: General workflow for the analysis of triazines using LC-MS/MS.

Caption: Detailed sample preparation workflows for water and soil matrices.

References

- 1. Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method | MDPI [mdpi.com]

- 2. lcms.cz [lcms.cz]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. epa.gov [epa.gov]

- 5. db.cngb.org [db.cngb.org]

- 6. epa.gov [epa.gov]

- 7. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Determination of triazine herbicides in fruits and vegetables using dispersive solid-phase extraction coupled with LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Quantitative Analysis of Triazine Herbicides using Propazine-d14

Introduction

Triazine herbicides, such as atrazine (B1667683), simazine (B1681756), and propazine (B92685), are widely used for broadleaf and grassy weed control in agriculture.[1][2][3] Due to their potential for environmental contamination and adverse health effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various matrices, including drinking water and food.[2] Accurate and sensitive analytical methods are crucial for monitoring these herbicides to ensure environmental protection and food safety. Isotope dilution mass spectrometry, utilizing deuterated internal standards like Propazine-d14, is a preferred method for the quantitative analysis of triazine herbicides due to its high accuracy and precision.[4] this compound, a deuterated form of propazine, serves as an excellent internal standard for the analysis of propazine and other structurally related triazine herbicides by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[4][5][6]

Principle

The principle of isotope dilution analysis involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample before any extraction or cleanup steps.[4] This "internal standard" behaves chemically and physically similarly to the native analyte of interest throughout the analytical process. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using a mass spectrometer, any losses of the analyte during sample preparation can be corrected for, leading to highly accurate quantification.

Application: Analysis of Triazine Herbicides in Environmental Samples

This application note describes a robust and sensitive method for the simultaneous determination of multiple triazine herbicides in water and soil samples using this compound as an internal standard, followed by analysis with LC-MS/MS or GC-MS.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of triazine herbicides using methods incorporating deuterated internal standards.

Table 1: LC-MS/MS Method Performance for Triazine Analysis in Water [5]

| Analyte | Concentration Range (ng/mL) | Linearity (r²) |

| Atrazine | 0.25 - 5.0 | 0.9982 |

| Atrazine-desethyl | 0.25 - 5.0 | 0.9964 |

| Atrazine-desisopropyl | 0.25 - 5.0 | >0.99 |

| Cyanazine | 0.25 - 5.0 | >0.99 |

| Propazine | 0.25 - 5.0 | >0.99 |

| Simazine | 0.25 - 5.0 | >0.99 |

Table 2: GC-MS Method Performance for Triazine Analysis in Surface Water [6]

| Analyte | Limit of Detection (µg/L) | Mean Recovery (%) |

| Atrazine | 0.02 | 94 |

| Simazine | 0.01 | 104 |

| Propazine | 0.02 | 103 |

| Deethylatrazine | 0.01 | 110 |

| Deisopropylatrazine | 0.01 | 108 |

| Didealkylatrazine | 0.01 | 102 |

Table 3: Method Performance for Triazine Analysis in Soil and Water by DLLME-HPLC-DAD [1]

| Analyte | Linearity Range | Limit of Detection (LOD) |

| Water Samples | (ng/mL) | (ng/mL) |

| Simazine | 0.5 - 200 | 0.1 |

| Atrazine | 0.5 - 200 | 0.1 |

| Prometon | 0.5 - 200 | 0.05 |

| Ametryn | 0.5 - 200 | 0.05 |

| Prometryn | 0.5 - 200 | 0.05 |

| Soil Samples | (ng/g) | (ng/g) |

| Simazine | 1 - 200 | 0.2 |

| Atrazine | 1 - 200 | 0.2 |

| Prometon | 1 - 200 | 0.1 |

| Ametryn | 1 - 200 | 0.1 |

| Prometryn | 1 - 200 | 0.1 |

Experimental Protocols

Protocol 1: Analysis of Triazine Herbicides in Drinking Water by Direct Injection LC-MS/MS

This protocol is adapted from EPA Method 536.0 and is suitable for the direct analysis of triazines in drinking water without extensive sample preparation.[5]

1. Materials and Reagents

-

Standards: Analytical standards of triazine herbicides (e.g., Atrazine, Simazine, Propazine) and this compound internal standard.

-

Solvents: Methanol (HPLC grade), Reagent Water.

-

Reagents: Ammonium (B1175870) acetate (B1210297), Sodium omadine.

2. Standard Preparation

-

Prepare individual stock solutions of each triazine herbicide and this compound in methanol.

-

Prepare a mixed working standard solution containing all target triazines.

-

Prepare a working internal standard solution of this compound.

-

Create calibration standards at various concentration levels (e.g., 0.25, 0.5, 1, 2, 2.5, and 5 ng/mL) by diluting the working standard solution with reagent water.[5]

3. Sample Preparation

-

To a water sample, add ammonium acetate to a final concentration of 20 mM for pH adjustment and dechlorination.[5]

-

Add sodium omadine at 64 mg/L to prevent microbial degradation.[5]

-

Spike all samples and calibration standards with the this compound internal standard solution to a final concentration of 5 ng/mL.[5]

4. LC-MS/MS Conditions

-

HPLC System: Thermo Scientific Accela HPLC system or equivalent.[5]

-

Column: Thermo Scientific Hypersil GOLD 100 x 2.1 mm, 3 µm.[5]

-

Mobile Phase A: 5 mM Ammonium Acetate in water.[5]

-

Mobile Phase B: Methanol.[5]

-

Flow Rate: 400 µL/min.[5]

-

Injection Volume: 100 µL.

-

Mass Spectrometer: Thermo Scientific TSQ Quantum Access triple stage quadrupole mass spectrometer or equivalent.[5]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Selected Reaction Monitoring (SRM).

5. Data Analysis

-

Quantify the triazine herbicides by calculating the ratio of the peak area of the native analyte to the peak area of the this compound internal standard.

-

Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of triazines in the samples from the calibration curve.

Protocol 2: Analysis of Triazine Herbicides in Soil by Dispersive Liquid-Liquid Microextraction (DLLME) and HPLC

This protocol is suitable for the extraction and analysis of triazines from soil matrices.[1]

1. Materials and Reagents

-

Standards: Analytical standards of triazine herbicides and this compound.

-

Solvents: Methanol, Acetonitrile (B52724), Chloroform (B151607) (extraction solvent).

-

Sample Preparation: Air-dried and sieved (250-µm) soil samples.

2. Sample Extraction

-

Accurately weigh 20.0 g of the soil sample into a 100 mL centrifuge tube.

-

Add 20.0 mL of water containing 1% methanol.

-

Sonicate the mixture for 30 minutes at 25 ± 2°C.[1]

-

Filter the mixture under reduced pressure.

3. Dispersive Liquid-Liquid Microextraction (DLLME)

-

Take a 5.0 mL aliquot of the filtered sample extract.

-

Rapidly inject a mixture of 1.0 mL of acetonitrile (dispersive solvent) and 200 µL of chloroform (extraction solvent) into the sample solution using a syringe.

-

A cloudy solution will form. Centrifuge for 5 minutes at 4000 rpm.

-

The extraction solvent will sediment at the bottom of the tube.

-

Collect the sedimented phase using a microsyringe and inject it into the HPLC system.

4. HPLC-DAD Conditions

-

HPLC System: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector monitoring at appropriate wavelengths for triazines.

5. Data Analysis

-

Similar to Protocol 1, use the internal standard calibration method for quantification.

Visualizations